molecular formula C3H3BrF3I B1525225 2-Bromo-2-iodo-1,1,1-trifluoropropane CAS No. 1309602-72-9

2-Bromo-2-iodo-1,1,1-trifluoropropane

Cat. No.: B1525225
CAS No.: 1309602-72-9
M. Wt: 302.86 g/mol
InChI Key: PNBKFOZWPOGRCA-UHFFFAOYSA-N
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Description

2-Bromo-2-iodo-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula C3H3BrF3I. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a propane backbone. It is a colorless liquid with a high boiling point and is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-iodo-1,1,1-trifluoropropane typically involves halogenation reactions. One common method is the halogenation of 1,1,1-trifluoropropane using bromine and iodine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective addition of bromine and iodine atoms to the propane molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-iodo-1,1,1-trifluoropropane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various halogenated or alkylated products.

Scientific Research Applications

2-Bromo-2-iodo-1,1,1-trifluoropropane is widely used in scientific research due to its unique chemical properties. It serves as a versatile reagent in organic synthesis, enabling the preparation of complex molecules. Additionally, it is employed in the study of halogen bonding and molecular interactions. In the field of medicinal chemistry, this compound is used as a building block for the synthesis of pharmaceuticals and bioactive compounds. Its applications extend to materials science, where it is utilized in the development of advanced polymers and coatings.

Mechanism of Action

2-Bromo-2-iodo-1,1,1-trifluoropropane is similar to other halogenated hydrocarbons, such as 2-Bromo-2-chloro-1,1,1-trifluoropropane and 2-Bromo-1,1,1-trifluoroethane. its unique combination of bromine, iodine, and trifluoromethyl groups sets it apart from these compounds. The presence of iodine, in particular, imparts distinct chemical reactivity and physical properties to this compound, making it a valuable reagent in various applications.

Comparison with Similar Compounds

  • 2-Bromo-2-chloro-1,1,1-trifluoropropane

  • 2-Bromo-1,1,1-trifluoroethane

  • 2-Bromo-2-iodo-1,1,1-trifluoropropane

Properties

IUPAC Name

2-bromo-1,1,1-trifluoro-2-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrF3I/c1-2(4,8)3(5,6)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBKFOZWPOGRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-2-iodo-1,1,1-trifluoropropane
Reactant of Route 2
2-Bromo-2-iodo-1,1,1-trifluoropropane
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2-Bromo-2-iodo-1,1,1-trifluoropropane
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Reactant of Route 6
2-Bromo-2-iodo-1,1,1-trifluoropropane

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